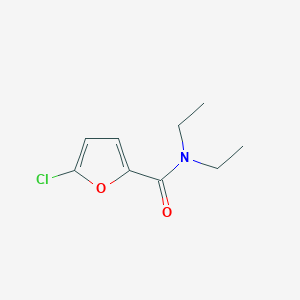
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(4-methylpiperidin-1-yl)ethanone, commonly known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is a member of the pyrovalerone family and is structurally similar to other cathinones such as Mephedrone and Methcathinone. MDPV is a potent stimulant and has been found to produce euphoria, increased energy, and heightened awareness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages and limitations for lab experiments. Its high potency and selectivity for the dopamine and norepinephrine transporters make it a useful tool for studying the role of these neurotransmitters in the brain. However, its high potency also makes it difficult to accurately dose and can lead to adverse effects in animal models.
Direcciones Futuras
There are several future directions for research on MDPV. One area of interest is its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further studies are needed to better understand the long-term effects of MDPV use and its potential for abuse. Finally, research is needed to develop safer and more effective treatments for stimulant abuse disorders.
In conclusion, MDPV is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It has been extensively studied for its potential therapeutic applications and its mechanism of action. MDPV has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
MDPV is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to form 3,4-methylenedioxyphenyl-2-nitropropene. The nitropropene is then reduced using a reducing agent such as sodium borohydride to form 3,4-methylenedioxyphenyl-2-propanone. The final step involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 4-methylpiperidine to form MDPV.
Aplicaciones Científicas De Investigación
MDPV has been extensively studied for its psychoactive effects and potential therapeutic applications. It has been found to have a high affinity for the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
MDPV has been found to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and produce hyperthermia. MDPV has also been found to produce cardiovascular effects such as increased heart rate and blood pressure.
Propiedades
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-8-10-20(11-9-13)17(21)12-16-14(2)22-18(19-16)15-6-4-3-5-7-15/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMSXXINYCRAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)





![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)



